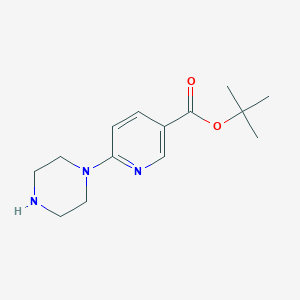

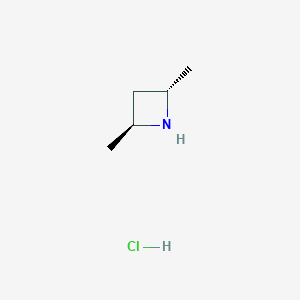

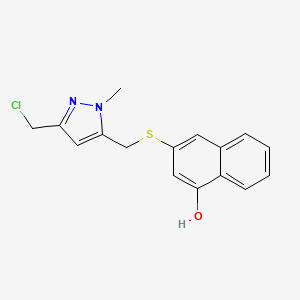

![molecular formula C13H20N6 B6300854 N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide CAS No. 746564-53-4](/img/structure/B6300854.png)

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[Amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide is a chemical compound with the CAS Number: 746564-53-4 . Its molecular weight is 260.34 . The IUPAC name for this compound is N-[(4-benzyl-1-piperazinyl)(imino)methyl]guanidine . It is stored at a temperature of 28°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N6/c14-12(15)17-13(16)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H5,14,15,16,17) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.34 . It is stored at a temperature of 28°C .Aplicaciones Científicas De Investigación

Main Group Chemistry

The imidazolin-2-imino group, which is a type of N-heterocyclic imino functionality, is derived from the class of compounds known as guanidines . This group is an excellent choice for thermodynamic stabilization of electron-deficient species . It has found widespread applications in transition-metal chemistry to furnish pincer complexes or “pogo stick” type compounds .

Thermodynamic Stabilization

Due to its electron-donating properties, the imidazolin-2-iminato ligand is an efficient tool for the thermodynamic stabilization of electron-poor species . Its steric demand can be tailored to meet the requirements for kinetic stabilization of otherwise highly reactive species .

Synthesis of N-Heterocyclic Compounds

Amidines, particularly N-arylamidines, are versatile precursors in transition metal-catalyzed, and metal-free reactions for the construction of N-heterocyclic compounds .

Biological Activities

Schiff bases, which contain the azomethine group, are considered promising candidates for a variety of applications related to biological activities . These include antiapoptotic, antifungal, antibacterial, anti-inflammatory, and antiviral activities .

Catalytic Activities

Schiff bases are also known for their catalytic activities . They readily form stable complexes with most metal ions, making them among the most important ligands used in current coordination chemistry .

Corrosion Inhibitors

Schiff bases are used as organic inhibitors in the corrosion of metal and its alloys in corrosive environments . They protect metals in aggressive solutions, making them useful in various industrial applications .

Propiedades

IUPAC Name |

4-benzyl-N-(diaminomethylidene)piperazine-1-carboximidamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N6/c14-12(15)17-13(16)19-8-6-18(7-9-19)10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H5,14,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUZTDLJSVTNAV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=N)N=C(N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[amino(imino)methyl]-4-benzylpiperazine-1-carboximidamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

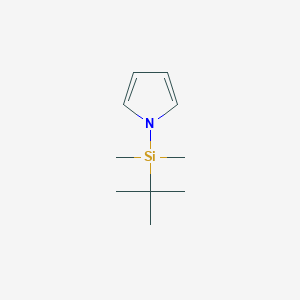

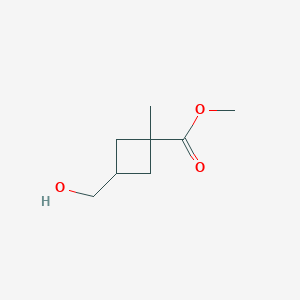

![Methyl 2-[3-(2-hydroxyethyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B6300786.png)

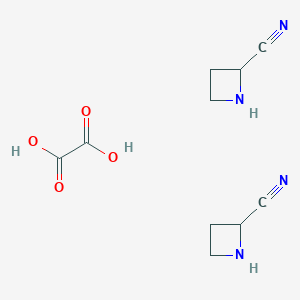

![7-Chloro-6-fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B6300814.png)

![7-Bromo-8-methyl-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine](/img/structure/B6300837.png)

![Bis[4-methyl-3-(trifluoromethyl)]diphenylmethane](/img/structure/B6300839.png)

![5-Methyl-benzo[b]thiophene-2-carboxylic acid ethyl ester](/img/structure/B6300847.png)